molecular formula C5H12ClNO2 B6182916 1-(azetidin-3-yl)ethane-1,2-diol hydrochloride CAS No. 2613383-32-5

1-(azetidin-3-yl)ethane-1,2-diol hydrochloride

Cat. No.: B6182916
CAS No.: 2613383-32-5
M. Wt: 153.6
InChI Key:
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Description

1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride is a chemical compound with a unique structure that includes an azetidine ring, which is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)ethane-1,2-diol hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the ethane-1,2-diol moiety. One common method includes the cyclization of a suitable precursor to form the azetidine ring, followed by functionalization to introduce the ethane-1,2-diol group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps. The process is scaled up from laboratory methods to industrial reactors, ensuring consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to modify the azetidine ring or the ethane-1,2-diol moiety.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)ethane-1,2-diol hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can mimic natural substrates or inhibitors, leading to potential therapeutic effects. The ethane-1,2-diol moiety can enhance solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

    1-(Azetidin-2-yl)ethane-1,2-diol hydrochloride: Similar structure but with the azetidine ring in a different position.

    1-(Pyrrolidin-3-yl)ethane-1,2-diol hydrochloride: Contains a five-membered pyrrolidine ring instead of the four-membered azetidine ring.

    1-(Piperidin-3-yl)ethane-1,2-diol hydrochloride: Contains a six-membered piperidine ring.

Uniqueness: 1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

2613383-32-5

Molecular Formula

C5H12ClNO2

Molecular Weight

153.6

Purity

95

Origin of Product

United States

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